molecular formula C21H27Cl2NO B024716 3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride CAS No. 102446-20-8

3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride

Cat. No. B024716
M. Wt: 380.3 g/mol
InChI Key: KDDZJPQFSRCWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride, commonly known as RTI-126, is a chemical compound that belongs to the family of pyrrolidine-based stimulants. It is a research chemical that has gained popularity among scientists due to its potential use in the treatment of various neurological disorders.

Mechanism Of Action

RTI-126 works by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine into the presynaptic neuron. By blocking DAT, RTI-126 increases the levels of dopamine in the synaptic cleft, which leads to increased dopamine activity in the brain. This increased dopamine activity can improve cognitive function, alertness, and motor control.

Biochemical And Physiological Effects

RTI-126 has been shown to have various biochemical and physiological effects, including increased dopamine activity in the brain, improved cognitive function, alertness, and motor control. It has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of RTI-126 is its potential use in the treatment of various neurological disorders. It has also been extensively studied in animal models, which makes it a useful tool for researchers studying dopamine neurotransmission and its role in various neurological disorders. However, there are also limitations to its use in lab experiments, including potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on RTI-126, including further studies on its safety and efficacy, its potential use in the treatment of various neurological disorders, and its potential neuroprotective effects. Additionally, more research is needed to determine the optimal dosage and administration of RTI-126, as well as its potential interactions with other drugs. Overall, RTI-126 shows promise as a potential treatment for various neurological disorders, and further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

The synthesis of RTI-126 involves the reaction of 3-(4-chlorobenzyloxy)-1-isobutylpyrrole with alpha-phenylacetonitrile in the presence of sodium hydride and DMF (N,N-dimethylformamide). The resulting product is then treated with hydrochloric acid to obtain the final product, RTI-126, in the form of a hydrochloride salt.

Scientific Research Applications

RTI-126 has been extensively studied for its potential use in the treatment of various neurological disorders, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and Parkinson's disease. It acts as a dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain by preventing its reuptake into the presynaptic neuron. This leads to increased dopamine activity in the brain, which can improve cognitive function, alertness, and motor control.

properties

CAS RN

102446-20-8

Product Name

3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride

Molecular Formula

C21H27Cl2NO

Molecular Weight

380.3 g/mol

IUPAC Name

3-[(4-chlorophenyl)-phenylmethoxy]-1-(2-methylpropyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C21H26ClNO.ClH/c1-16(2)14-23-13-12-20(15-23)24-21(17-6-4-3-5-7-17)18-8-10-19(22)11-9-18;/h3-11,16,20-21H,12-15H2,1-2H3;1H

InChI Key

KDDZJPQFSRCWHF-UHFFFAOYSA-N

SMILES

CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

synonyms

3-[(4-chlorophenyl)-phenyl-methoxy]-1-(2-methylpropyl)pyrrolidine hydr ochloride

Origin of Product

United States

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